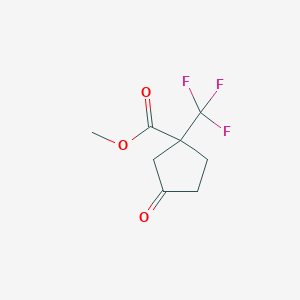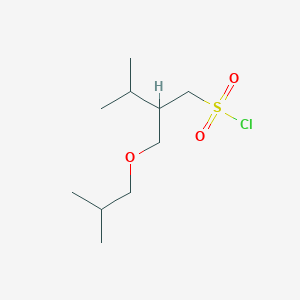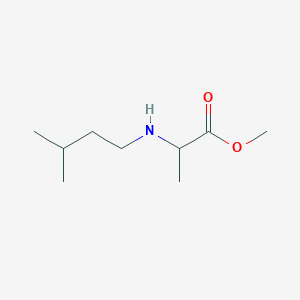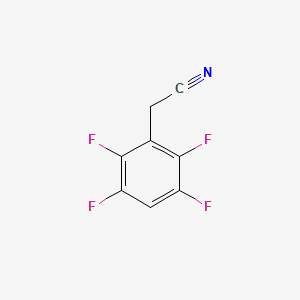
2,3,5,6-Tetrafluorophenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrafluorophenylacetonitrile: is an organic compound with the molecular formula C8H3F4N It is characterized by the presence of four fluorine atoms attached to a benzene ring and a nitrile group (-CN) attached to the acetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorophenylacetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 2,3,5,6-tetrafluorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, followed by dehydration using a suitable dehydrating agent such as phosphorus oxychloride (POCl3).
Final Product: The resulting intermediate is then subjected to a nucleophilic substitution reaction with acetonitrile to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
2,3,5,6-Tetrafluorophenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted phenylacetonitriles with various functional groups.
Oxidation: Tetrafluorobenzoic acid derivatives.
Reduction: Tetrafluorophenylamines.
科学的研究の応用
2,3,5,6-Tetrafluorophenylacetonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: It serves as a precursor for the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of advanced polymers and coatings.
作用機序
The mechanism of action of 2,3,5,6-Tetrafluorophenylacetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrafluorobenzonitrile: Similar structure but lacks the acetonitrile moiety.
2,3,5,6-Tetrafluorophenol: Contains a hydroxyl group instead of a nitrile group.
2,3,5,6-Tetrafluoroterephthalaldehyde: Contains aldehyde groups instead of a nitrile group.
Uniqueness
2,3,5,6-Tetrafluorophenylacetonitrile is unique due to the presence of both the nitrile group and the tetrafluorinated benzene ring, which imparts distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
特性
分子式 |
C8H3F4N |
|---|---|
分子量 |
189.11 g/mol |
IUPAC名 |
2-(2,3,5,6-tetrafluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H3F4N/c9-5-3-6(10)8(12)4(1-2-13)7(5)11/h3H,1H2 |
InChIキー |
KBKLIAOMWWBCFJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1F)F)CC#N)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


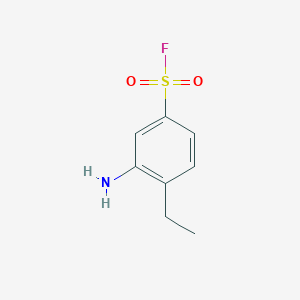
![2-{2,5-Diazabicyclo[2.2.2]octan-2-yl}aceticaciddihydrochloride](/img/structure/B13522509.png)
![[(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride](/img/structure/B13522517.png)
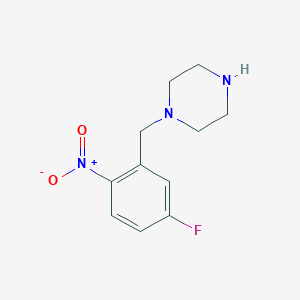
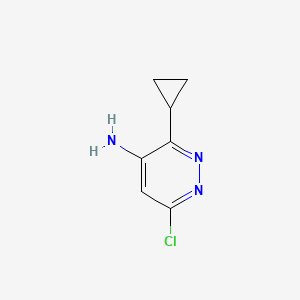
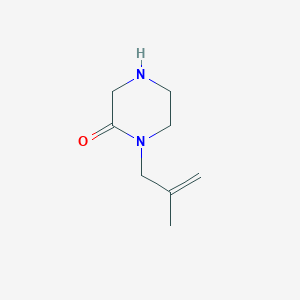

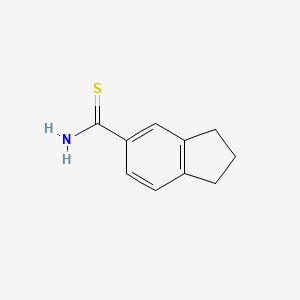
![3-[(6-Methylpyridin-2-yl)amino]propanoic acid](/img/structure/B13522560.png)

